N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide
Description
N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2,5-dichlorothiophene core linked to a sulfonated benzoyl group substituted with an azepane (7-membered saturated ring). This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-2,5-dichlorothiophene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S2/c19-15-11-14(16(20)28-15)18(25)22-21-17(24)12-5-7-13(8-6-12)29(26,27)23-9-3-1-2-4-10-23/h5-8,11H,1-4,9-10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOBFKZEGJHNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound shares functional groups with several analogs, but key differences in substituents and heterocyclic systems define its uniqueness:
Substituent Analysis
- Azepane vs.
- Dichlorothiophene vs. Benzene Derivatives : The electron-deficient dichlorothiophene core may enhance electrophilic reactivity compared to benzene or fluorophenyl groups in and compounds, affecting interaction with nucleophilic targets .
- Sulfonyl Linkages : All compounds feature sulfonyl or sulfonamide groups, which improve solubility and hydrogen-bonding capacity. However, the azepane sulfonyl group in the target compound may exhibit reduced steric hindrance compared to bulkier aryl sulfonyl groups in .
Physicochemical and Spectral Properties
IR Spectral Data
The absence of C=S in the target compound distinguishes it from ’s thioamide derivatives. Its C=O stretch aligns with typical carbohydrazides, suggesting similar conjugation effects .
NMR Characteristics
- 1H-NMR : The azepane protons in the target compound would resonate as multiplet signals at δ 1.5–2.5 ppm, contrasting with aromatic proton signals (δ 7.0–8.5 ppm) in ’s triazoles .
- 13C-NMR : The sulfonyl carbon (δ ~110 ppm) and thiophene carbons (δ 125–140 ppm) would be key markers for the target compound.
Preparation Methods
Table 1: Retrosynthetic Disconnections and Precursors
| Bond Disconnected | Precursor Required | Functional Group Transformation |
|---|---|---|
| Sulfonamide C–S | Azepane + Sulfur trioxide donor | Sulfonation of aryl amine |
| Hydrazide C–N | Hydrazine hydrate | Nucleophilic acyl substitution |
| Thiophene Cl–C | Thiophene-3-carboxylic acid | Electrophilic chlorination |
Stepwise Synthesis of Key Intermediates
Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid
Route A: Direct Sulfonation of 4-Aminobenzoic Acid
- Sulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 4-sulfamoylbenzoic acid.
- Azepane Coupling : The sulfonyl chloride intermediate is treated with azepane in the presence of triethylamine (TEA) to form the sulfonamide.
Reaction Conditions :
Route B: Metal-Catalyzed Sulfurylation
A palladium-catalyzed coupling of 4-iodobenzoic acid with azepane-1-sulfinate (generated in situ from azepane and sulfur dioxide) achieves higher regioselectivity but requires specialized catalysts.
Synthesis of 2,5-Dichlorothiophene-3-carboxylic Acid
Electrophilic Chlorination :
- Thiophene-3-carboxylic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C.
- Selectivity Control : Excess SO₂Cl₂ (2.2 equiv) ensures di-substitution at the 2- and 5-positions.
Characterization Data :
- Melting Point : 112–114°C.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiophene-H), 13.2 (s, 1H, COOH).
Hydrazide Formation and Final Coupling
Step 1: Activation of 4-(Azepan-1-ylsulfonyl)benzoic Acid
The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene.
Step 2: Hydrazine Conjugation
The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) to form 4-(azepan-1-ylsulfonyl)benzohydrazide.
Step 3: Acylation with 2,5-Dichlorothiophene-3-carboxylic Acid
- The thiophene carboxylic acid is activated as a mixed anhydride using ethyl chloroformate.
- Condensation with the benzohydrazide in DCM yields the target carbohydrazide.
Optimization Insights :
- Catalyst : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency (yield increase: 58% → 82%).
- Temperature : 0°C → RT minimizes side reactions.
Critical Analysis of Methodologies
Sulfonylation Efficiency Across Routes
Table 2: Comparative Performance of Sulfonylation Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfonation | 72 | 98.5 | 6 |
| Pd-Catalyzed | 85 | 99.2 | 12 |
The palladium-catalyzed route, while higher-yielding, demands stringent anhydrous conditions and poses scalability challenges due to catalyst costs.
Hydrazide Coupling: Solvent and Base Effects
Table 3: Solvent Screening for Hydrazide Formation
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 82 | <5% |
| DCM | 75 | 12% |
| DMF | 68 | 20% |
Tetrahydrofuran (THF) provides optimal balance between solubility and reaction kinetics, suppressing hydrolysis of the acid chloride intermediate.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d₆):
- δ 1.45–1.60 (m, 8H, azepane CH₂).
- δ 3.20–3.35 (m, 4H, azepane N–CH₂).
- δ 7.90 (d, J = 8.5 Hz, 2H, benzoyl Ar–H).
- δ 8.10 (s, 1H, thiophene-H).
¹³C NMR : 167.8 ppm (C=O, hydrazide), 141.2 ppm (thiophene C–Cl).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 532.0241 [M+H]⁺.
- Calculated : 532.0238 for C₁₉H₂₂Cl₂N₃O₄S₂.
Industrial-Scale Adaptation and Challenges
Continuous Flow Sulfonation
Microreactor systems enhance heat dissipation during sulfonation, reducing decomposition byproducts by 40% compared to batch processes.
Waste Stream Management
- Neutralization : Quench excess SOCl₂ with ice-cold sodium bicarbonate.
- Solvent Recovery : Distillation reclaims >90% THF and DCM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and purification methods for N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfonylation : React 4-aminobenzoyl chloride with azepane in the presence of sulfonating agents (e.g., SOCl₂) to form the azepane-1-ylsulfonylbenzoyl intermediate.
Hydrazide Formation : Condense the intermediate with 2,5-dichlorothiophene-3-carboxylic hydrazide under acidic conditions (e.g., HCl in ethanol, reflux for 1–2 hours) to form the carbohydrazide linkage .
- Purification : Recrystallization from ethanol or methanol is effective, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for higher purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm hydrazide proton signals (~10–12 ppm) and aromatic/azepane ring systems .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) confirm functional groups .
- X-ray Crystallography : For definitive structural elucidation, as demonstrated for analogous hydrazides .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the sulfonamide and hydrazide moieties.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the dichlorothiophene ring (e.g., replacing Cl with Br or CF₃) and azepane ring size (e.g., hexane vs. heptane) to assess electronic/steric effects.
- Biological Testing : Compare substituted analogs in enzyme inhibition assays (e.g., kinase or protease targets) to identify critical functional groups .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR Modeling : Develop models based on substituent descriptors (Hammett σ, logP) to correlate structure with bioactivity .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions.
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Solubility Enhancement : Test formulations with cyclodextrins or PEGylation to improve bioavailability.
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes and adjust dosing regimens .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to explain efficacy gaps.
Q. What process optimization strategies improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst concentration) to identify optimal conditions via response surface methodology.
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance reproducibility and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
